molecular formula C6H6ClN3O B13664381 3-Chloro-6-methylpyrazine-2-carboxamide

3-Chloro-6-methylpyrazine-2-carboxamide

Cat. No.: B13664381
M. Wt: 171.58 g/mol
InChI Key: GXGNZVBTVHGDKL-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpyrazine-2-carboxamide typically involves the chlorination of 6-methylpyrazine-2-carboxamide. One common method includes the reaction of 6-methylpyrazine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

6-Methylpyrazine-2-carboxamide+SOCl2This compound+HCl+SO2\text{6-Methylpyrazine-2-carboxamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 6-Methylpyrazine-2-carboxamide+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form 3-amino-6-methylpyrazine-2-carboxamide.

    Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like benzylamines are commonly used under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Reduction: 3-Amino-6-methylpyrazine-2-carboxamide.

    Oxidation: 3-Chloro-6-carboxypyrazine-2-carboxamide.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes. The compound may also interact with nucleic acids, affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyrazine-2-carboxamide
  • 6-Chloropyrazine-2-carboxamide
  • 3-Methylpyrazine-2-carboxamide

Uniqueness

3-Chloro-6-methylpyrazine-2-carboxamide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activity .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-6-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-2-9-5(7)4(10-3)6(8)11/h2H,1H3,(H2,8,11)

InChI Key

GXGNZVBTVHGDKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)N)Cl

Origin of Product

United States

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